

Overcoming the azeotrope in nitric acid distillation for higher concentrations

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Compound of Interest

Compound Name: Nitric Acid

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Technical Support Center: High-Concentration Nitric Acid Distillation

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on concentrating **nitric acid** beyond its azeotropic point.

Frequently Asked Questions (FAQs)

Q1: What is the azeotrope of **nitric acid** and water, and at what concentration does it occur?

A1: The **nitric acid**-water azeotrope is a mixture that has a constant boiling point and composition during distillation.[1] Commercially available concentrated **nitric acid** is typically an azeotrope with water at a concentration of about 68% **nitric acid** (HNO₃) and 32% water by mass.[1][2] This mixture has a maximum boiling point of approximately 120.5 °C at 1 atm.[2][3]

Q2: Why can't I achieve a concentration higher than 68% **nitric acid** with simple distillation?

A2: At the azeotropic point, the vapor produced has the same composition as the liquid being boiled.[3][4] This means that further separation by simple distillation is not possible because the composition does not change.[4] Distilling a dilute **nitric acid** solution will remove water, concentrating the acid up to the 68% azeotropic composition, at which point the composition of the distillate and the remaining liquid will be the same.[3][4]

Q3: What are the most common methods to overcome the **nitric acid** azeotrope?

A3: The most common and industrially favored method is extractive distillation.[5] This process involves adding a dehydrating agent, also known as an entrainer, to the **nitric acid** and water mixture. The dehydrating agent alters the relative volatility of the components, effectively "breaking" the azeotrope and allowing for the distillation of highly concentrated **nitric acid**. [6]

Common dehydrating agents include:

- Concentrated Sulfuric Acid (H_2SO_4): This is the most widely used dehydrating agent in industrial processes.[7]
- Magnesium Nitrate ($\text{Mg}(\text{NO}_3)_2$): An aqueous solution of magnesium nitrate is also an effective solvent for this purpose.[8]

Q4: What are the safety precautions I should take when working with highly concentrated **nitric acid**?

A4: Highly concentrated **nitric acid**, especially fuming **nitric acid** (concentrations above 86%), is extremely corrosive and a strong oxidizing agent.[2][9] It is crucial to adhere to strict safety protocols:

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat or impervious apron.[9][10][11]
- Ventilation: All work with concentrated **nitric acid** should be performed in a well-ventilated chemical fume hood.[9][11]
- Handling: When diluting, always add acid to water slowly, never the other way around, to prevent a violent exothermic reaction and splashing.[11]
- Storage: Store **nitric acid** in its original, properly labeled container, away from incompatible materials such as bases, organic compounds, and combustible materials.[9][11][12]
- Spill Response: Have a spill kit readily available. For small spills, neutralize with sodium bicarbonate or soda ash before cleaning.[12] For large spills, evacuate the area and follow your institution's emergency procedures.[12][13]

Troubleshooting Guides

Q1: My extractive distillation is not yielding the expected concentration of **nitric acid**. What are the possible causes?

A1: Several factors can lead to lower-than-expected concentrations. Consider the following:

- **Insufficient Dehydrating Agent:** The ratio of the dehydrating agent to the aqueous **nitric acid** is critical. An insufficient amount of sulfuric acid or magnesium nitrate will not effectively bind the water, preventing the azeotrope from being fully broken.
- **Incorrect Feed Location:** In a continuous distillation setup, the feed points for the **nitric acid** solution and the dehydrating agent must be at the correct stages in the distillation column to ensure proper mixing and separation.
- **Inadequate Heating or Reflux:** The temperature and reflux ratio must be carefully controlled. Insufficient heating (reboiler duty) or an incorrect reflux ratio can lead to poor separation efficiency.
- **Diluted Dehydrating Agent:** The dehydrating agent itself must be sufficiently concentrated. If the sulfuric acid or magnesium nitrate solution is too dilute, its water-binding capacity will be reduced.

Q2: I am observing corrosion in my distillation apparatus. How can I mitigate this?

A2: Concentrated **nitric acid**, especially at elevated temperatures, is highly corrosive to many materials.

- **Material Selection:** Ensure your distillation apparatus is constructed from appropriate materials. Borosilicate glass 3.3 and glass-lined steel are highly resistant to corrosion from **nitric acid** and are commonly used in these processes.[\[14\]](#)
- **Temperature Control:** Avoid excessive temperatures in the reboiler, as corrosion rates increase with temperature.
- **Regular Inspection:** Periodically inspect all components of the apparatus for any signs of wear or corrosion and replace them as needed.

Q3: My final product contains impurities, specifically dissolved nitrogen oxides (NO_x), giving it a yellow or reddish color. How can I purify it?

A3: The color is due to the decomposition of **nitric acid** into nitrogen dioxide (NO₂) and water. This can be addressed through a process called "bleaching."

- Air Sparging/Bleaching: Bubbling a stream of dry air or nitrogen through the distilled **nitric acid** can help remove the dissolved NO_x gases, resulting in a colorless "white fuming **nitric acid**" (WFNA).[2] This is often done in a separate bleaching column.[15]
- Temperature Control: The decomposition of **nitric acid** is accelerated by heat and light. Storing the final product in a cool, dark place can help minimize decomposition.

Data Presentation

Table 1: Properties of **Nitric Acid**-Water Azeotrope

Property	Value
Azeotropic Concentration	~68% HNO ₃ by mass[1][2]
Boiling Point at 1 atm	~120.5 °C[2][3]
Boiling Point of Pure HNO ₃	83 °C[2]
Boiling Point of Pure H ₂ O	100 °C

Table 2: Common Dehydrating Agents for Extractive Distillation

Dehydrating Agent	Typical Concentration Used	Key Advantages
Sulfuric Acid (H ₂ SO ₄)	98 mass % [6]	Highly effective, widely used in industry, allows for production of >99% HNO ₃ . [15]
Magnesium Nitrate (Mg(NO ₃) ₂)	72 wt % solution [16]	Effective alternative to sulfuric acid, can also yield highly concentrated HNO ₃ . [8]

Experimental Protocols

Methodology: Extractive Distillation of **Nitric Acid** using Sulfuric Acid

This protocol describes a typical laboratory-scale batch process for concentrating **nitric acid** beyond the azeotrope using sulfuric acid.

Materials:

- Azeotropic **nitric acid** (~68%)
- Concentrated sulfuric acid (98%)
- Distillation apparatus (round-bottom flask, distillation column, condenser, receiving flask) made of borosilicate glass.
- Heating mantle
- Appropriate PPE (gloves, goggles, face shield, lab coat)

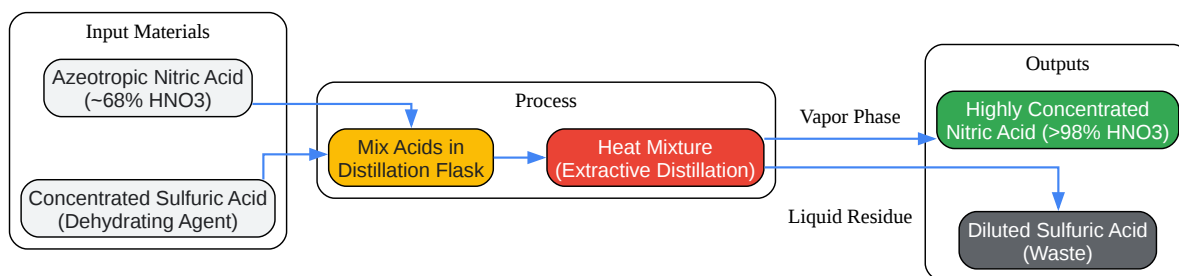
Procedure:

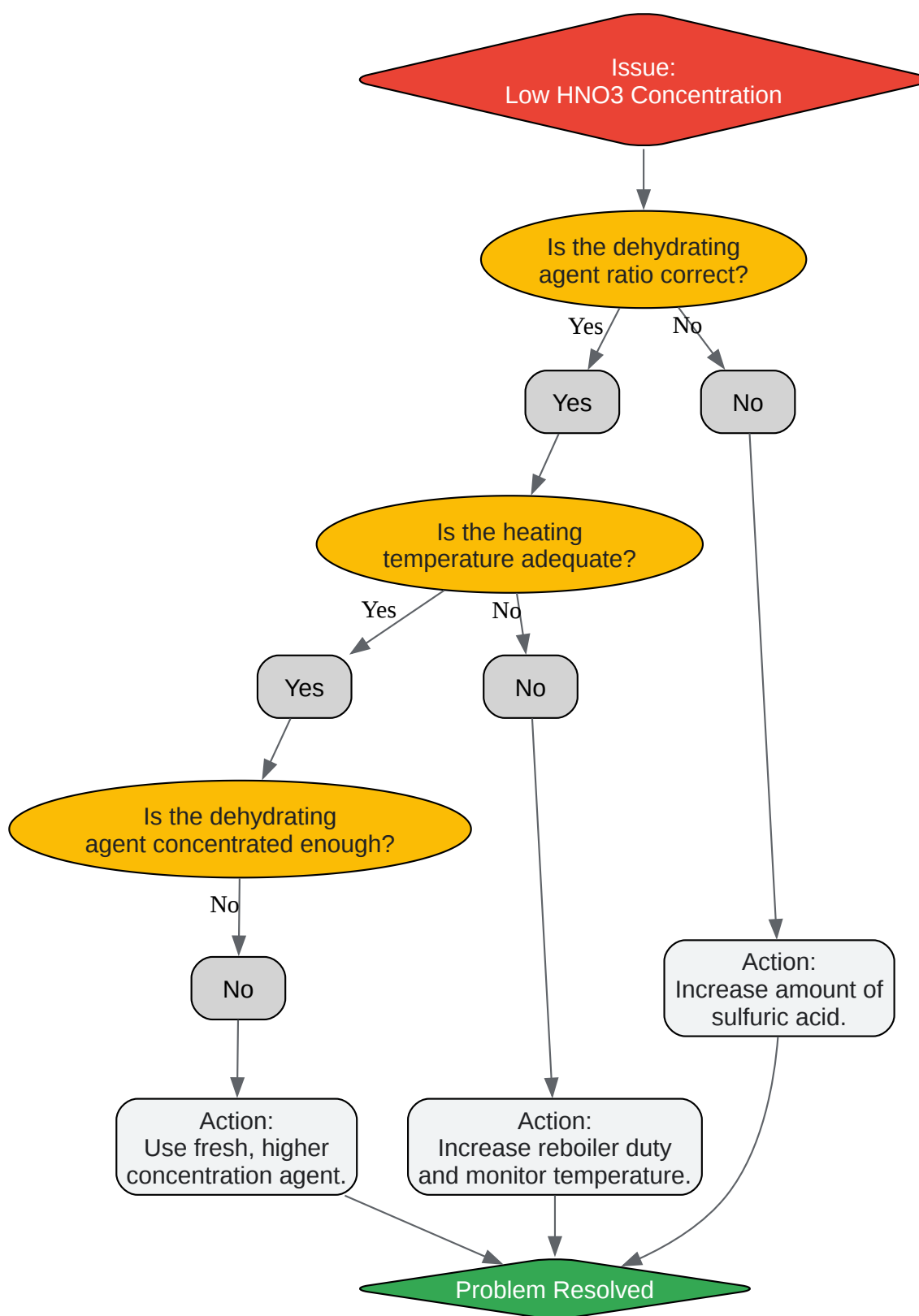
- Setup: Assemble the distillation apparatus inside a chemical fume hood. Ensure all glass joints are properly sealed.
- Charging the Flask: Carefully add a measured volume of concentrated sulfuric acid to the round-bottom flask. A common ratio is to use a 2:1 volume ratio of sulfuric acid to azeotropic **nitric acid**.
- Adding **Nitric Acid**: Slowly and carefully add the azeotropic **nitric acid** to the sulfuric acid in the flask while gently swirling. This mixing process is exothermic; allow the mixture to cool if necessary.
- Distillation: Begin heating the mixture gently using the heating mantle. The sulfuric acid will bind the water, allowing the more volatile **nitric acid** to vaporize.
- Collection: Collect the distilled **nitric acid**, which will have a concentration significantly higher than 68%. The boiling point of the vapor at the top of the column should be monitored;

it will be close to the boiling point of pure **nitric acid** (83 °C).

- Shutdown: Once the distillation is complete, turn off the heat and allow the apparatus to cool completely before disassembling.
- Waste Handling: The remaining mixture in the distillation flask will be diluted sulfuric acid. Neutralize and dispose of it according to your institution's hazardous waste procedures.

Visualizations





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